molecular formula C13H11IO2 B3287027 Benzene, 1-iodo-2-(4-methoxyphenoxy)- CAS No. 836-07-7

Benzene, 1-iodo-2-(4-methoxyphenoxy)-

Cat. No.: B3287027
CAS No.: 836-07-7
M. Wt: 326.13 g/mol
InChI Key: BMPGJOOUEHBVMH-UHFFFAOYSA-N
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Description

Benzene, 1-iodo-2-(4-methoxyphenoxy)-: is an organic compound with the molecular formula C13H11IO2 It is a derivative of benzene, where the benzene ring is substituted with an iodine atom and a methoxyphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1-iodo-2-(4-methoxyphenoxy)- typically involves electrophilic aromatic substitution reactions. One common method is the iodination of 2-(4-methoxyphenoxy)benzene using iodine and an oxidizing agent such as nitric acid. The reaction is carried out under controlled conditions to ensure the selective substitution of the iodine atom on the benzene ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The product is then purified through techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: Benzene, 1-iodo-2-(4-methoxyphenoxy)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Benzene, 1-iodo-2-(4-methoxyphenoxy)- is used as an intermediate in organic synthesis. It serves as a building block for the synthesis of more complex molecules and is used in the development of new materials and pharmaceuticals .

Biology: In biological research, this compound is used to study the effects of iodine-containing compounds on biological systems. It is also used in the synthesis of biologically active molecules .

Medicine: Its unique structure allows for the exploration of new therapeutic agents targeting specific biological pathways .

Industry: In the industrial sector, Benzene, 1-iodo-2-(4-methoxyphenoxy)- is used in the production of specialty chemicals and materials. It is also used in the development of new polymers and coatings .

Mechanism of Action

The mechanism of action of Benzene, 1-iodo-2-(4-methoxyphenoxy)- involves its interaction with molecular targets through its iodine and methoxyphenoxy groups. The iodine atom can participate in halogen bonding, while the methoxyphenoxy group can engage in hydrogen bonding and π-π interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Benzene, 1-iodo-2-(4-methoxyphenoxy)- is unique due to the presence of both an iodine atom and a methoxyphenoxy group. This combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Properties

IUPAC Name

1-iodo-2-(4-methoxyphenoxy)benzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11IO2/c1-15-10-6-8-11(9-7-10)16-13-5-3-2-4-12(13)14/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPGJOOUEHBVMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC2=CC=CC=C2I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11IO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501296902
Record name 1-Iodo-2-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

836-07-7
Record name 1-Iodo-2-(4-methoxyphenoxy)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=836-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Iodo-2-(4-methoxyphenoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501296902
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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